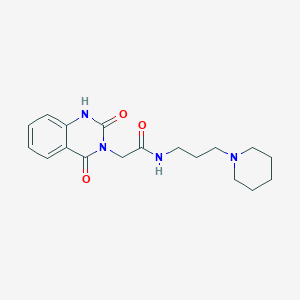
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazolin-3-yl acetamide derivatives typically involves standard organic synthesis methods. For example, derivatives have been synthesized through the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C. The structure of synthesized compounds is confirmed through various analytical methods, including elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS methods (Wassim El Kayal et al., 2022).
Aplicaciones Científicas De Investigación
Molecular Modeling and Synthesis for α1-Adrenoceptor Antagonism
A study conducted by Abou-Seri, Abouzid, and Abou El Ella (2011) focused on the design, synthesis, and evaluation of quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists. These compounds, including those similar in structure to 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide, showed promising hypotensive activity in normotensive cats and displayed α1-blocking activity. Molecular modeling was utilized to predict their mechanism of action, with certain derivatives displaying high in vivo and in vitro activity (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Antihypertensive Agents
Research by Takai et al. (1986) involved the synthesis of piperidine derivatives with a quinazoline ring system, exploring their potential as antihypertensive agents. Their findings indicated that certain derivatives demonstrated strong hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).
Cardiotonic Activity
A study by Nomoto et al. (1991) synthesized 1-(6,7-dimethoxy-4-quinazolinyl)piperidines carrying various 5-membered heterocycles, examining their cardiotonic activity. Some derivatives exhibited potent inotropic activity, highlighting the role of quinazolinone derivatives in developing cardiotonic agents (Nomoto et al., 1991).
Antimicrobial Activity
Raghavendra, Thampi, and Gurubasavarajaswamy (2008) synthesized several substituted-quinazolin-3(4H)-ones, including acetamide derivatives, to investigate their antibacterial and antifungal activities. This study demonstrates the potential of quinazolinone derivatives in antimicrobial applications (Raghavendra, Thampi, & Gurubasavarajaswamy, 2008).
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-16(19-9-6-12-21-10-4-1-5-11-21)13-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-3,7-8H,1,4-6,9-13H2,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHZRMUEADOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

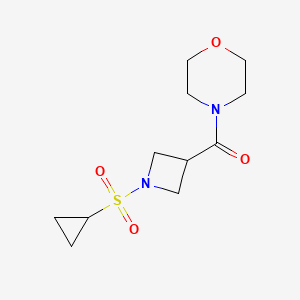
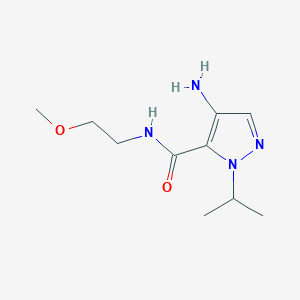
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
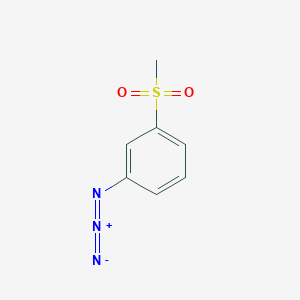
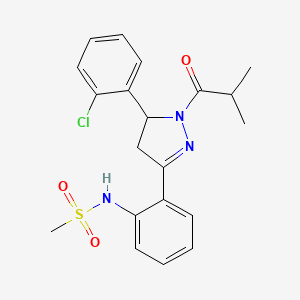
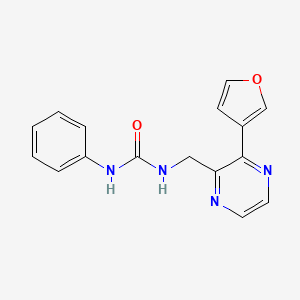

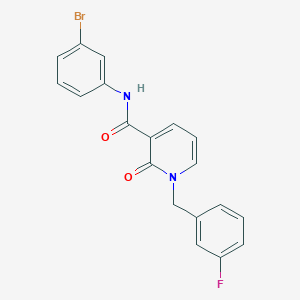
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
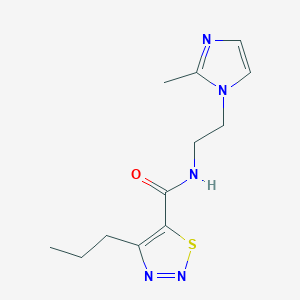

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)